molecular formula C14H18N2O7 B13733861 2',3'-O-(Isopropylidene)uridine 5'-acetate CAS No. 15922-23-3

2',3'-O-(Isopropylidene)uridine 5'-acetate

Cat. No.: B13733861
CAS No.: 15922-23-3
M. Wt: 326.30 g/mol
InChI Key: MDLYKUIFEHJVJD-HJQYOEGKSA-N
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Description

2’,3’-O-(Isopropylidene)uridine 5’-acetate is a derivative of uridine, a nucleoside that is a component of RNA. This compound is characterized by the presence of an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of the ribose sugar, and an acetate group at the 5’ position. It is used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-O-(Isopropylidene)uridine 5’-acetate typically involves the protection of the hydroxyl groups on uridine. The process begins with the reaction of uridine with acetone in the presence of an acid catalyst, such as toluene-p-sulfonic acid, to form 2’,3’-O-(isopropylidene)uridine . This intermediate is then acetylated at the 5’ position using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

While specific industrial production methods for 2’,3’-O-(Isopropylidene)uridine 5’-acetate are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

2’,3’-O-(Isopropylidene)uridine 5’-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2’,3’-O-(Isopropylidene)uridine 5’-acetate involves its incorporation into RNA or its interaction with enzymes involved in nucleic acid metabolism. The isopropylidene and acetate groups protect the molecule during chemical reactions, allowing for selective modifications . Once incorporated into RNA, it can affect the stability and function of the RNA molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’-O-(Isopropylidene)uridine 5’-acetate is unique due to its dual protection at the 2’, 3’, and 5’ positions, which allows for selective reactions and modifications. This makes it particularly useful in synthetic chemistry and pharmaceutical applications .

Properties

CAS No.

15922-23-3

Molecular Formula

C14H18N2O7

Molecular Weight

326.30 g/mol

IUPAC Name

[(3aR,4R,6R,6aR)-4-(2,4-dioxopyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate

InChI

InChI=1S/C14H18N2O7/c1-7(17)20-6-8-10-11(23-14(2,3)22-10)12(21-8)16-5-4-9(18)15-13(16)19/h4-5,8,10-12H,6H2,1-3H3,(H,15,18,19)/t8-,10-,11-,12-/m1/s1

InChI Key

MDLYKUIFEHJVJD-HJQYOEGKSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=CC(=O)NC3=O)OC(O2)(C)C

Canonical SMILES

CC(=O)OCC1C2C(C(O1)N3C=CC(=O)NC3=O)OC(O2)(C)C

Origin of Product

United States

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